molecular formula C16H25NO2 B15377825 Ethyl 4-(heptylamino)benzoate CAS No. 75681-68-4

Ethyl 4-(heptylamino)benzoate

Cat. No.: B15377825
CAS No.: 75681-68-4
M. Wt: 263.37 g/mol
InChI Key: DLJBEKSLQWOKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(heptylamino)benzoate is a benzoic acid derivative characterized by a heptylamino (-NH-C₇H₁₅) substituent at the para position of the ethyl benzoate backbone. Compounds in this class are typically synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of ethyl 4-aminobenzoate derivatives . The heptyl chain introduces significant lipophilicity, likely influencing solubility, reactivity, and applications in areas such as organic synthesis, material science, or pharmaceuticals.

Properties

CAS No.

75681-68-4

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

ethyl 4-(heptylamino)benzoate

InChI

InChI=1S/C16H25NO2/c1-3-5-6-7-8-13-17-15-11-9-14(10-12-15)16(18)19-4-2/h9-12,17H,3-8,13H2,1-2H3

InChI Key

DLJBEKSLQWOKPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituent type, synthesis methods, physicochemical properties, and functional applications:

Alkylamino-Substituted Derivatives

  • Ethyl 4-(dimethylamino)benzoate (EDB) Structure: Dimethylamino (-N(CH₃)₂) group. Properties: Higher solubility in polar aprotic solvents like DMSO due to the dimethylamino group’s electron-donating nature . Applications: Widely used as a co-initiator in photopolymerization (e.g., with thioxanthones) due to its efficient electron-transfer capability . Reactivity: Demonstrates superior reactivity compared to 2-(dimethylamino)ethyl methacrylate in resin formulations, achieving higher degrees of conversion in polymerization .
  • Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Structure: Cyclohexylamino (-NH-C₆H₁₁) and nitro (-NO₂) groups. Synthesis: Prepared via nucleophilic substitution of ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine in THF .

Arylamino-Substituted Derivatives

  • Ethyl 4-(phenylamino)benzoate Structure: Phenylamino (-NH-C₆H₅) group. Properties: Increased aromaticity compared to alkylamino analogs, likely reducing solubility in polar solvents. Molecular weight: 241.29 g/mol . Applications: Potential use in organic electronics or as a precursor for dyes due to its extended conjugation.
  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Structure: Phenethylamino group with a pyridazine ring.

Carbamoyl-Substituted Derivatives

  • Ethyl 4-(carbamoylamino)benzoate Structure: Carbamoyl (-NH-C(=O)-NH₂) group. Applications: Investigated as aquaporin inhibitors, highlighting the role of hydrogen-bonding motifs in bioactivity .

Physicochemical and Functional Data Table

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Ethyl 4-(heptylamino)benzoate Heptylamino ~265 (estimated) High lipophilicity; potential surfactant use N/A
Ethyl 4-(dimethylamino)benzoate Dimethylamino 193.24 Soluble in DMSO; photoinitiator
Ethyl 4-(phenylamino)benzoate Phenylamino 241.29 Low polarity; dye precursor
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino ~208 (estimated) Aquaporin inhibition

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups: Dimethylamino substituents improve solubility in polar solvents and facilitate electron transfer in photochemical applications .
  • Aromatic vs. Aliphatic Substituents: Arylamino derivatives (e.g., phenylamino) exhibit stronger π-π interactions, favoring applications in materials science, while alkylamino analogs are more tunable for solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.